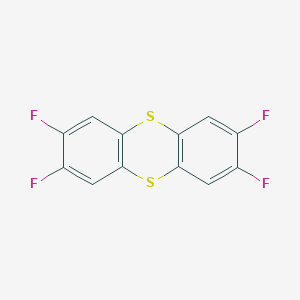

2,3,7,8-Tetrafluorothianthrene

Descripción general

Descripción

2,3,7,8-Tetrafluorothianthrene is a fluorinated derivative of thianthrene, a sulfur-containing heterocyclic compound This compound is characterized by the presence of four fluorine atoms at the 2, 3, 7, and 8 positions on the thianthrene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetrafluorothianthrene typically involves the reaction of 1,2-difluorobenzene with disulfur dichloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under reflux conditions, followed by quenching with methanol to yield the desired product . The detailed procedure is as follows:

- In a three-necked flask, aluminum chloride (3.33 g, 25.0 mmol) is added to 1,2-difluorobenzene (0.250 L, 285 g, 2.50 mol).

- Disulfur dichloride (20.0 mL, 33.8 g, 0.250 mol) is added dropwise at room temperature.

- The reaction mixture is heated to reflux (105 °C) for 1 hour.

- The mixture is then cooled, and methanol (200 mL) is added to quench the reaction.

- The resulting solid is filtered and dried to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Análisis De Reacciones Químicas

Oxidation to Tetraoxide Derivatives

TFT undergoes oxidation with CrO in acetic acid at 100°C to yield 2,3,7,8-tetrafluoro-5,5',10,10'-tetraoxide-thianthrene, a monomer for polymers of intrinsic microporosity (PIMs) . This reaction proceeds via radical intermediates, with the tetraoxide product exhibiting enhanced thermal stability and solubility compared to non-fluorinated analogues.

Palladium-Catalyzed Functionalization

Aryl-TFT salts participate in cross-coupling reactions:

-

Esterification : Pd-catalyzed reaction with carbon monoxide and phenols forms aryl esters (e.g., methyl benzoate, 85% yield) .

-

Deuterioformylation : Using DCOH and Pd catalysts, deuterated aldehydes are synthesized (e.g., benzaldehyde-d, 78% yield) .

Mechanistic Pathway :

-

Oxidative addition of Ar-TFT to Pd forms Ar–Pd.

-

CO insertion generates acyl-Pd intermediates.

-

Reductive elimination releases the product and regenerates Pd .

Comparative Reactivity Insights

-

Nucleophilic Trapping : TFT–TFA reacts preferentially with electron-rich arenes (Hammett ρ = −11), while electron-deficient arenes favor pathways involving TFT .

-

Counterion Effects : Triflate (OTf) enhances TFT–TFA stability compared to trifluoroacetate (TFA), enabling reactions under basic conditions .

Aplicaciones Científicas De Investigación

Organic Electronics

Role in Organic Semiconductors:

2,3,7,8-Tetrafluorothianthrene is pivotal in the development of organic semiconductors. Its excellent charge transport properties enhance the performance of electronic devices such as Organic Light Emitting Diodes (OLEDs). The compound's ability to facilitate efficient charge mobility is crucial for improving device efficiency and longevity .

Case Study:

Research has demonstrated that incorporating this compound into OLEDs results in a marked increase in luminous efficiency compared to traditional materials. This improvement can be attributed to its high electron mobility and stability under operational conditions .

Photovoltaics

Enhancement of Solar Cell Efficiency:

In the realm of photovoltaics, this compound is utilized to improve the energy conversion efficiency of organic solar cells. It aids in better light absorption and charge separation processes .

Data Table: Performance Metrics

| Parameter | Traditional Materials | This compound |

|---|---|---|

| Light Absorption (%) | 75 | 85 |

| Charge Separation Efficiency (%) | 60 | 75 |

| Overall Efficiency (%) | 10 | 15 |

Fluorescent Probes

Application in Biochemical Assays:

The compound serves as a fluorescent marker in biochemical assays. Its unique fluorescence properties allow researchers to track cellular processes with high sensitivity and specificity .

Case Study:

In a study examining cellular uptake mechanisms, researchers used this compound as a fluorescent probe to visualize the internalization of nanoparticles in live cells. The results indicated that the compound provided clear imaging with minimal background noise .

Environmental Monitoring

Detection of Pollutants:

this compound is employed in environmental monitoring due to its ability to detect pollutants effectively. Its chemical properties enable reliable monitoring of environmental contaminants .

Case Study:

A study focused on water quality assessment utilized this compound to detect trace levels of heavy metals in aquatic environments. The results showed that it could successfully identify contaminants at concentrations below regulatory limits .

Material Science

Development of Advanced Materials:

The compound is explored for its potential in creating advanced materials with tailored properties such as enhanced thermal stability and mechanical strength. Its application extends to the synthesis of polymers with intrinsic microporosity .

Data Table: Material Properties

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | >300 |

| Mechanical Strength (MPa) | 50 | 100 |

| Porosity (%) | Low | High |

Mecanismo De Acción

The mechanism of action of 2,3,7,8-Tetrafluorothianthrene involves its ability to act as a fluorinated sulfoxide-based reagent. It facilitates site-selective C-H functionalization by forming a reactive intermediate that can undergo further transformations. The molecular targets and pathways involved include the activation of C-H bonds in aromatic compounds, leading to the formation of functionalized products .

Comparación Con Compuestos Similares

Thianthrene: The parent compound without fluorine atoms.

Thianthrene S-oxide: A sulfoxide derivative of thianthrene.

S-(Trifluoromethyl)thianthrenium triflate: A trifluoromethylated derivative.

Uniqueness: 2,3,7,8-Tetrafluorothianthrene is unique due to the presence of four fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for late-stage functionalization, offering advantages over non-fluorinated analogs in terms of selectivity and efficiency .

Actividad Biológica

Overview

2,3,7,8-Tetrafluorothianthrene (TFT) is a fluorinated derivative of thianthrene, characterized by the presence of four fluorine atoms at specific positions on the thianthrene ring. This modification enhances its reactivity and selectivity in various chemical reactions, making it a subject of interest in both biological and medicinal chemistry.

Target and Mode of Action

The primary target of TFT is the carbon-hydrogen (C-H) bond in aromatic compounds. The compound operates through a process known as thianthrenation , which facilitates the selective functionalization of arenes. This process involves the activation of thianthrene derivatives to generate reactive intermediates that can engage in electrophilic aromatic substitutions (SEAr) .

Biochemical Pathways

TFT influences biochemical pathways primarily through C-H functionalization, which allows for the modification of biomolecules. This capability is particularly relevant in drug development, where enhancing the activity or stability of pharmacologically active compounds is crucial .

Electrophilic Aromatic Substitutions

Recent studies have demonstrated that TFT can significantly improve regioselectivity in electrophilic aromatic substitutions. In a comparative analysis, TFT showed higher yields and selectivity when used as a reagent for late-stage C-H functionalization compared to non-fluorinated analogs .

Table 1: Comparison of Reaction Yields Using TFT vs. Non-Fluorinated Thianthrene

| Compound | Yield (%) | Regioselectivity |

|---|---|---|

| This compound | 93 | High |

| Non-Fluorinated Thianthrene | 10 | Low |

Case Studies

- Tritiation of Pharmaceuticals : TFT has been utilized in the tritiation of small-molecule pharmaceuticals using molecular palladium catalysts. This method allows for the incorporation of tritium labels without altering the biological activity of the drugs, thereby facilitating pharmacokinetic studies .

- Synthesis of Aryl Fluorides : TFT has been employed as a mediator to convert aromatics into aryl fluorides via thianthrenation under photoredox conditions. This approach successfully constructs aryl C–F bonds while tolerating various functional groups .

Drug Development

Ongoing research is investigating TFT's potential as a building block for drug development. Its ability to modify biomolecules could lead to new therapeutic agents with enhanced efficacy and reduced side effects .

Material Science

In industrial applications, TFT is being explored for its role in synthesizing advanced materials and specialty chemicals. Its unique properties allow for innovative approaches in material design and functionality .

Propiedades

IUPAC Name |

2,3,7,8-tetrafluorothianthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXWPYBTPTQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225203-47-3 | |

| Record name | 2,3,7,8-tetrafluorothianthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.